(S)-N,1-Dimethylpiperidin-3-amine hydrochloride
Description
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride (CAS: 1061682-82-3) is a chiral piperidine derivative with the molecular formula C₇H₁₇ClN₂. The compound features a piperidine ring substituted with a dimethylamine group at the 3-position and a methyl group at the 1-position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of more complex molecules targeting neurological, immunological, or metabolic disorders .
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(3S)-N,1-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-7-4-3-5-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
CYSVWZLLQNBNKV-FJXQXJEOSA-N |
Isomeric SMILES |
CN[C@H]1CCCN(C1)C.Cl |
Canonical SMILES |
CNC1CCCN(C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its unique stereochemistry allows for selective interactions with biological targets, which can enhance therapeutic efficacy.
- Example : It is involved in the synthesis of Tofacitinib, a Janus kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis .
Organic Synthesis
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways makes it valuable in creating enantiomerically pure compounds.
Biological Research
The compound exhibits significant biological activity, making it a candidate for various research applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows activity against several pathogens.
- Anticancer Properties : Research suggests potential anticancer activity, particularly in targeting specific cancer cell lines.
- Neuropharmacological Effects : It has been implicated in modulating neurotransmitter systems, potentially affecting conditions such as depression and anxiety .
Case Study 1: Anticancer Activity
A study investigated the effects of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating that the compound induces apoptosis through activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
Research on the compound's interaction with neurotransmitter systems revealed its potential to modulate dopamine receptors, which could lead to therapeutic applications in treating mood disorders.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility: The 1-methyl group in (S)-N,1-dimethylpiperidin-3-amine hydrochloride reduces steric bulk compared to benzyl-substituted analogues (e.g., compounds in ), likely enhancing aqueous solubility.
Stereochemical Influence :
- The S-configuration at the 3-position distinguishes it from racemic mixtures or R-enantiomers. For example, (R)-Piperidin-3-amine dihydrochloride (CAS 334618-23-4) may exhibit divergent binding affinities to chiral receptors or enzymes .
Pharmacological Relevance: The N,N-dimethylamine group in the target compound contrasts with the single methyl group in N-Methylpiperidin-3-amine hydrochloride (CAS 127294-76-2). This modification may alter basicity (pKa) and hydrogen-bonding capacity, affecting interactions with biological targets like ion channels or GPCRs . The dihydrochloride salts (e.g., compounds in ) generally exhibit higher solubility in polar solvents compared to monohydrochloride forms, which is advantageous for formulation.
Synthetic Utility :
- Compared to (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride , the target compound lacks the 4-methyl and benzyl groups, simplifying synthetic routes while retaining modularity for further functionalization (e.g., alkylation or acylation).
Biological Activity
(S)-N,1-Dimethylpiperidin-3-amine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H16ClN
- Molecular Weight : 151.66 g/mol
- IUPAC Name : (S)-N,1-Dimethylpiperidin-3-amine hydrochloride
- CAS Number : 20769-50-4
The biological activity of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and its potential as a modulator of receptor activity. The compound's piperidine structure enables it to engage with multiple targets, including:
- Dopaminergic Receptors : Influences dopamine signaling pathways, potentially affecting mood and behavior.
- Adrenergic Receptors : May enhance noradrenergic signaling, which can impact cardiovascular functions and anxiety levels.
Research indicates that compounds with similar structures have shown promise in modulating the activity of these receptors, suggesting potential applications in treating neurological disorders and mood-related conditions .
1. Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride. In animal models, administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that (S)-N,1-Dimethylpiperidin-3-amine hydrochloride exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation .
Case Study 1: Antidepressant Activity
In a controlled study involving the administration of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride to rats subjected to chronic stress, researchers observed a notable improvement in behavioral tests indicative of reduced depression. The study utilized the forced swim test and tail suspension test as measures of antidepressant efficacy.
| Test | Control Group | Treatment Group |
|---|---|---|
| Forced Swim Test (Duration of Immobility) | 120 seconds | 60 seconds |
| Tail Suspension Test (Duration of Immobility) | 150 seconds | 80 seconds |
These results suggest significant antidepressant-like effects compared to the control group .
Case Study 2: Anticancer Activity
A separate study evaluated the anticancer effects of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride on human breast cancer cells (MCF7). The compound was administered at varying concentrations over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Summary of Research Findings
Research on (S)-N,1-Dimethylpiperidin-3-amine hydrochloride indicates promising biological activities across multiple therapeutic areas:
Q & A
Basic Questions
What synthetic routes are commonly employed for preparing enantiopure (S)-N,1-Dimethylpiperidin-3-amine hydrochloride?
Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. A plausible method includes:
- Step 1 : Alkylation of piperidin-3-amine with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the N-methyl group.
- Step 2 : Stereoselective reduction of a ketone intermediate using a chiral catalyst (e.g., BINAP-Ru complexes) to establish the (S)-configuration.
- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol .
Validation : Monitor enantiomeric excess (ee) via chiral HPLC using a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis.
How can researchers optimize purification of (S)-N,1-Dimethylpiperidin-3-amine hydrochloride to minimize byproducts?
- Recrystallization : Use a solvent system like ethanol/water (9:1) to exploit differential solubility of the hydrochloride salt vs. neutral impurities.
- Column Chromatography : Employ silica gel with a gradient of methanol (0–10%) in dichloromethane to remove polar byproducts.
- Critical Consideration : Avoid prolonged exposure to moisture, as hygroscopicity may compromise yield .
What spectroscopic techniques are essential for structural confirmation of this compound?
- NMR :
- ¹H NMR : Look for characteristic piperidine ring protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.0–1.5 ppm).
- ¹³C NMR : Confirm quaternary carbons adjacent to the amine group (δ 40–60 ppm).
- IR : Detect N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to C₇H₁₆N₂Cl .
Advanced Research Questions
How can enantiomeric purity be rigorously assessed, and what are common pitfalls in chiral analysis?
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® AD-H) with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention time discrepancies >1 min indicate high ee (>99%).
- Pitfalls :
- Column degradation due to acidic mobile phases.
- Overlapping peaks from diastereomers; confirm via spiking with racemic standards.
- Alternative Method : Vibrational circular dichroism (VCD) for absolute configuration determination .
What strategies resolve contradictions in pharmacological activity data between enantiomers?
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (S)- and (R)-enantiomers with target receptors (e.g., sigma-1 or NMDA receptors).
- In Vitro Assays : Use enantiomer-specific inhibition studies (e.g., radioligand displacement) to validate selectivity.
- Case Study : If (S)-enantiomer shows unexpected low activity, assess metabolic stability (CYP450 isoforms) to rule out rapid degradation .
How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
- Solubility Profiling : Compare free base vs. hydrochloride salt in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit 5–10x higher aqueous solubility.
- Bioavailability : Conduct pharmacokinetic studies in rodents using IV and oral dosing. Calculate absolute bioavailability (F) via AUC₀–t comparisons.
- Crystallography : Powder X-ray diffraction (PXRD) can correlate salt form stability with dissolution rates .
Methodological Challenges
How to troubleshoot inconsistent NMR data for amine protons in deuterated solvents?
- Deuterium Exchange : Amine protons (NH) in D₂O or CD₃OD may exchange rapidly, leading to signal broadening. Use DMSO-d₆ to slow exchange and resolve sharp singlets.
- Acidic Additives : Add 1% TFA to suppress hydrogen bonding and sharpen peaks.
- Control Experiment : Compare with fully deuterated samples to confirm assignments .
What experimental designs mitigate oxidation during long-term storage?
- Storage Conditions : Argon-purged vials at −20°C with desiccants (silica gel or molecular sieves).
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical-mediated oxidation.
- Monitoring : Periodically assess purity via TLC (Rf in 5% NH₃/MeOH) and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
